8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid
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Overview
Description
8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a bromine atom at the 8th position, two hydroxyl groups at the 2nd and 3rd positions, and a carboxylic acid group at the 6th position on the quinoxaline ring. It has the molecular formula C9H5BrN2O4 and a molecular weight of 285.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the bromination of 2,3-dihydroxyquinoxaline, followed by carboxylation at the 6th position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient brominating agents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: 2,3-dihydroxyquinoxaline-6-carboxylic acid.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can disrupt the function of bacterial enzymes, leading to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxyquinoxaline-5-carboxamide: Similar structure but lacks the bromine atom.
8-Bromo-6-methylquinoline-3-carboxylic acid: Similar bromine substitution but different ring structure.
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar bromine and carboxylic acid substitution but different hydroxyl group position.
Uniqueness
8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxyl groups, along with the bromine atom, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H5BrN2O4 |
---|---|
Molecular Weight |
285.05 g/mol |
IUPAC Name |
8-bromo-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-3(9(15)16)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)(H,15,16) |
InChI Key |
RMRGMXNGIZMAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(=O)O |
Origin of Product |
United States |
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